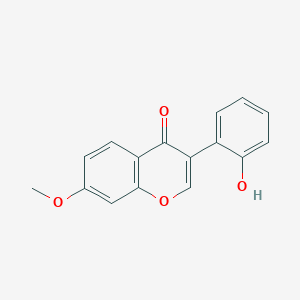
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hidroxifenil)-7-metoxi-4H-cromen-4-ona es un compuesto químico que pertenece a la clase de los flavonoides, conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Hidroxifenil)-7-metoxi-4H-cromen-4-ona típicamente involucra la ciclización de precursores apropiados. Un método común es la condensación de 2-hidroxiacetofenona con salicilaldehído en presencia de una base, seguida de ciclización para formar la estructura de cromen-4-ona. Las condiciones de reacción a menudo incluyen reflujo en etanol u otro solvente adecuado, con una base como hidróxido de sodio o carbonato de potasio para facilitar el proceso de ciclización .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, el proceso de purificación puede involucrar recristalización o técnicas cromatográficas para asegurar que el compuesto cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Hidroxifenil)-7-metoxi-4H-cromen-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar quinonas.
Reducción: El núcleo de cromen-4-ona puede reducirse para formar derivados dihidro.
Sustitución: El grupo metoxi puede sustituirse con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno pueden utilizarse en condiciones ácidas o básicas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono u otros agentes reductores como borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden llevarse a cabo utilizando reactivos como metóxido de sodio u otros nucleófilos.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro del núcleo de cromen-4-ona.
Sustitución: Varios derivados de cromen-4-ona sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Catálisis: Utilizado como ligando en reacciones catalíticas debido a su capacidad de coordinarse con iones metálicos.
Síntesis: Intermedio en la síntesis de moléculas orgánicas más complejas.
Biología
Antioxidante: Exhibe propiedades antioxidantes, lo que lo hace útil en estudios relacionados con el estrés oxidativo y la protección celular.
Inhibición enzimática: Inhibidor potencial de enzimas involucradas en varias vías metabólicas.
Medicina
Antiinflamatorio: Investigado por sus efectos antiinflamatorios en varios modelos.
Anticancerígeno: Estudiado por su potencial para inhibir la proliferación de células cancerosas e inducir la apoptosis.
Industria
Farmacéuticos: Posible uso en el desarrollo de nuevos fármacos debido a sus actividades biológicas.
Cosméticos: Incorporado en formulaciones por sus propiedades antioxidantes.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Hidroxifenil)-7-metoxi-4H-cromen-4-ona involucra su interacción con varios objetivos moleculares y vías:
Actividad antioxidante: Los grupos hidroxilo y metoxi pueden eliminar radicales libres, reduciendo el estrés oxidativo.
Inhibición enzimática: Se une a los sitios activos de las enzimas, inhibiendo su actividad y afectando las vías metabólicas.
Señalización celular: Modula las vías de señalización involucradas en la inflamación y la proliferación celular, lo que lleva a sus efectos antiinflamatorios y anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
Flavonas: Compuestos como la apigenina y la luteolina, que también tienen un núcleo de cromen-4-ona pero diferentes sustituyentes.
Flavanonas: Compuestos como la naringenina, que tienen una estructura similar pero carecen del doble enlace en el núcleo de cromen-4-ona.
Singularidad
3-(2-Hidroxifenil)-7-metoxi-4H-cromen-4-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su combinación de grupos hidroxilo y metoxi mejora su actividad antioxidante y sus posibles aplicaciones terapéuticas en comparación con otros flavonoides .
Propiedades
Número CAS |
19725-41-8 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Clave InChI |
OHOXUYCZTLGMKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


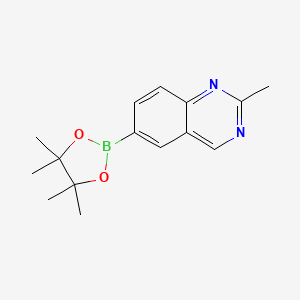
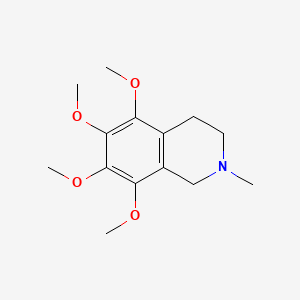
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)




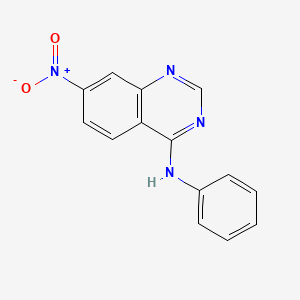
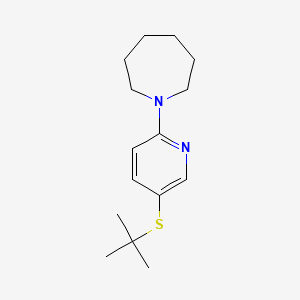
![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)

![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
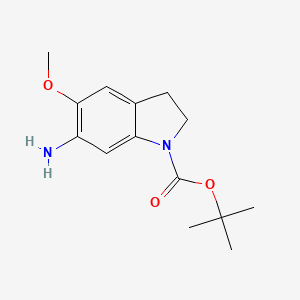
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)
